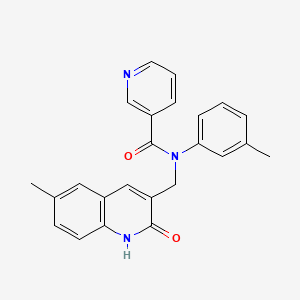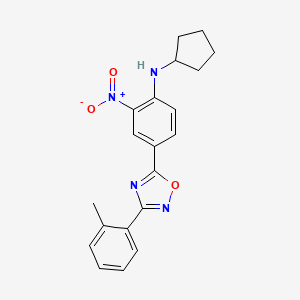
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as CQMA, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. It has also been found to have good solubility in a variety of solvents, making it easier to work with in the lab. However, one limitation of this compound is its limited availability, which may make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its potential for use in the treatment of these diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its efficacy against different types of cancer and to identify any potential side effects. Finally, there is a need for more research into the synthesis and purification of this compound, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with cyclohexylamine and benzoyl chloride. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-12-13-22-19(14-17)15-20(23(27)25-22)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h2,4-5,8-9,12-15,21H,3,6-7,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALVNLLYYRMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

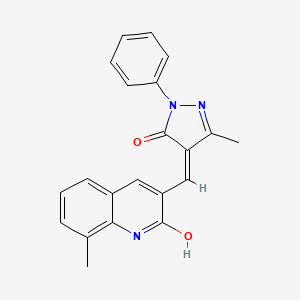
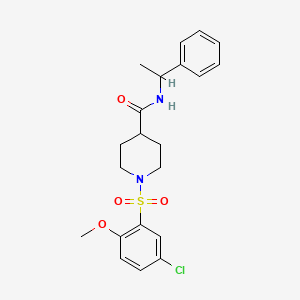
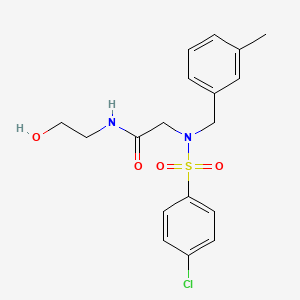


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

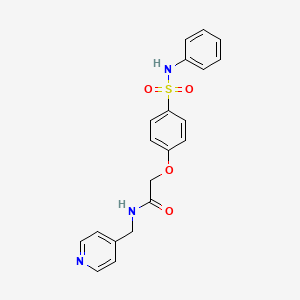
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)

![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
